1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group in this compound is known for its significant electronegativity and its ability to enhance the biological activity and stability of the molecule.
Preparation Methods
The synthesis of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 1-methyl-4-(trifluoromethyl)-1H-pyrazole with a carboxylating agent. One common method is the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine . This reaction proceeds under acidic conditions and yields the desired pyrazole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions include pyrazole oxides, alcohols, aldehydes, and halogenated pyrazoles.
Scientific Research Applications
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound is used in the production of materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .
Comparison with Similar Compounds
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be compared with other trifluoromethyl-substituted pyrazoles, such as:
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
These compounds share similar structural features but differ in the position of the trifluoromethyl group. The unique positioning of the trifluoromethyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
878204-61-6 |
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Molecular Formula |
C6H5F3N2O2 |
Molecular Weight |
194.1 |
Purity |
95 |
Origin of Product |
United States |
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